

An In-Depth Toxicological Profile of Mancopper Complex

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Compound of Interest

Compound Name: *Mancopper*

Cat. No.: *B14648517*

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Abstract

The **Mancopper** complex, a fungicide belonging to the ethylene-bis-dithiocarbamate (EBDC) group, is a coordination complex containing both manganese and copper.^[1] While widely utilized in agriculture for its fungicidal properties, a comprehensive understanding of its toxicological profile is imperative for assessing its potential risks to human health and the environment. This technical guide synthesizes the available scientific literature on the toxicological effects of the **Mancopper** complex, with a focus on providing quantitative data, detailed experimental methodologies, and elucidation of its mechanisms of action. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Chemical Identity

- Chemical Name: **Mancopper**
- Synonyms: Dithane C 90, **Mancopper** [ISO]^[2]
- CAS Name: [N-[2-[(dithiocarboxy)amino]ethyl]carbamodithioato(2-)-κS, κS']-mixt. with ((1,2-ethanediy)bis(carbamodithioato))(2-))copper^[2]
- Molecular Formula: C₈H₁₂CuMnN₄S₈^[2]

- Molecular Weight: 539.2 g/mol [2]
- Chemical Structure: **Mancopper** is a mixed metal complex of ethylenebis(dithiocarbamate) that contains approximately 13.7% manganese and 4% copper.[3]

Toxicological Summary

The toxicological effects of the **Mancopper** complex are largely attributed to its constituent metals, manganese and copper, and the ethylene-bis-dithiocarbamate ligand. The available data indicates that the **Mancopper** complex exhibits genotoxic potential. Broader toxicological assessments of related compounds, such as mancozeb and various copper complexes, reveal a range of adverse effects including acute toxicity, potential for reproductive and developmental toxicity, and organ-specific damage, particularly to the liver and kidneys.

Acute Toxicity

Specific LD50 values for the **Mancopper** complex are not readily available in the reviewed literature. However, studies on related copper compounds provide a basis for estimating its potential acute toxicity. For instance, the oral LD50 for copper sulfate in mice has been reported as 39.8 mg Cu/kg.[4] In rats, total mortality was observed after one week of being fed 140 mg Cu/kg/day as copper sulfate.[4] A study on a new Schiff base derived copper (II) complex indicated a lack of toxicity in rats at doses of 100 mg/kg and 2000 mg/kg over a 14-day observation period.[5][6]

Compound	Species	Route	LD50	Reference
Copper Sulfate	Mouse	Oral	39.8 mg Cu/kg	[4]
Copper Sulfate	Rat	Oral	>140 mg/kg/day (lethal dose)	[4]
Copper (II) Complex (Schiff base)	Rat	Oral	>2000 mg/kg	[5][6]

Table 1: Acute Toxicity Data for Related Copper Compounds

Sub-chronic and Chronic Toxicity

Data specific to the sub-chronic and chronic toxicity of the **Mancopper** complex is limited. However, studies on mancozeb and copper compounds provide insights into potential long-term effects. Subchronic exposure of male rats to copper oxychloride (50, 100, and 200 mg/kg b.wt. for ninety days) resulted in neurotoxicity, evidenced by a significant elevation of lipid peroxidation in the brain and severe degenerative changes in the cerebral cortex.[7] Chronic exposure to dietary copper in *Daphnia magna* led to a 38% reduction in growth and a 50% reduction in reproduction.[8]

Genotoxicity

The **Mancopper** complex has been shown to be genotoxic in both in vitro and in vivo studies.[1]

- In Vitro Studies: In cultured Swiss albino male mice splenocytes, **Mancopper** induced chromosome aberrations and sister chromatid exchanges (SCEs) in a concentration-dependent manner ($p < 0.01$) at concentrations of 10^{-7} , 10^{-6} , 10^{-5} M, and 5×10^{-5} M.[1]
- In Vivo Studies: Oral gavage of male Swiss albino mice with 10, 20, and 40 mg **Mancopper**/kg body weight for 24 hours resulted in a dose-dependent increase in chromosome aberrations and SCEs.[1] Multiple injections of 40 mg **Mancopper**/kg body weight for 3 and 7 consecutive days increased the percentages of chromosome aberrations in bone-marrow cells and spermatocytes.[1]

These findings indicate that **Mancopper** is genotoxic in both somatic and germ cells of mice under the tested conditions.[1]

Assay	System	Test Substance	Doses/Concentrations	Results	Reference
Chromosome Aberrations & SCEs	In Vitro (Mouse Splenocytes)	Mancopper	10 ⁻⁷ M to 5x10 ⁻⁵ M	Concentration-dependent increase	[1]
Chromosome Aberrations & SCEs	In Vivo (Mouse Bone Marrow & Spermatocytes)	Mancopper	10, 20, 40 mg/kg b.wt.	Dose-dependent increase	[1]

Table 2: Genotoxicity of **Mancopper** Complex

Carcinogenicity

There is no specific information available in the reviewed literature regarding the carcinogenicity of the **Mancopper** complex.

Reproductive and Developmental Toxicity

While studies specifically on the **Mancopper** complex are lacking, research on related compounds suggests a potential for reproductive and developmental toxicity. A study on copper monochloride in rats established a no-observed-adverse-effect level (NOAEL) for reproductive/developmental toxicity at 20 mg/kg/day.[\[9\]](#) At 80 mg/kg/day, deaths were observed in female rats, along with an increased incidence of icteric and runt pups at birth.[\[9\]](#) Dietary exposure to copper in the saltwater cladoceran *Moina monogolica* resulted in significant reductions in brood size in all but the first brood.[\[10\]](#)

Mechanisms of Toxicity

The toxicity of the **Mancopper** complex is likely mediated through the individual and synergistic actions of copper, manganese, and the dithiocarbamate ligand.

Oxidative Stress

A primary mechanism of copper-induced toxicity is the generation of reactive oxygen species (ROS) through Fenton-like and Haber-Weiss reactions.[11] This leads to oxidative damage to lipids, proteins, and DNA. Studies on mancozeb have also demonstrated its ability to induce oxidative stress.[12] In a study on a copper (II) complex, its gastroprotective effects were associated with an increase in antioxidant enzymes like glutathione (GSH) and superoxide dismutase (SOD), and a decrease in the lipid peroxidation product malondialdehyde (MDA).[5][13][14]

DNA Damage

The genotoxicity of the **Mancopper** complex is a direct consequence of its ability to induce DNA damage.[1] Other copper complexes, such as Casiopeinas, have been shown to cause DNA fragmentation and base oxidation, with their mode of action linked to ROS generation following copper reduction.[15]

Disruption of Cellular Homeostasis

Mancozeb has been shown to cause bioaccumulation of copper in the renal cortex of rats, leading to tubular injury.[16] This suggests that the **Mancopper** complex could disrupt metal homeostasis, leading to organ-specific toxicity. The body has protective mechanisms against copper toxicity, including sequestration by metallothioneins and export via copper-translocating ATPases.[17][18]

Experimental Protocols

In Vitro Genotoxicity Assay

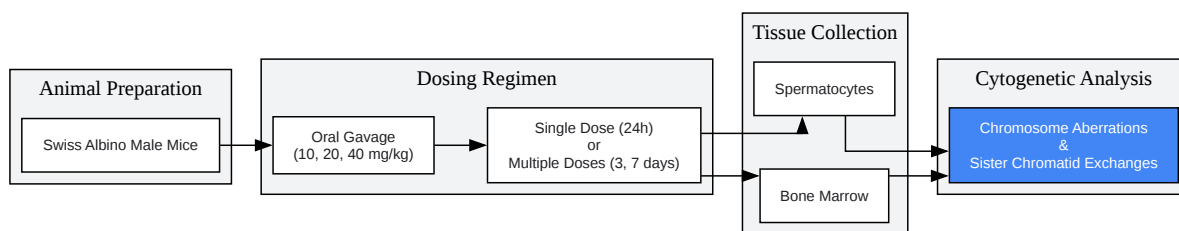
- Test System: Swiss albino male mice splenocytes.[1]
- Exposure: 24-hour exposure to **Mancopper** at concentrations ranging from 10^{-7} M to 10^{-3} M.[1]
- Endpoints: Cell viability, chromosome aberrations, and sister chromatid exchanges (SCEs). [1]
- Methodology:
 - Spleens were aseptically removed from mice and splenocyte cultures were established.

- Cultures were treated with varying concentrations of **Mancopper** for 24 hours.
- Cell viability was assessed using a suitable method (e.g., trypan blue exclusion).
- For chromosome aberration analysis, cells were arrested in metaphase, harvested, and slides were prepared and stained.
- For SCE analysis, cells were cultured in the presence of bromodeoxyuridine (BrdU) before harvesting and differential staining of sister chromatids.
- Metaphase spreads were scored for chromosomal aberrations and SCEs under a microscope.

In Vivo Genotoxicity Assay

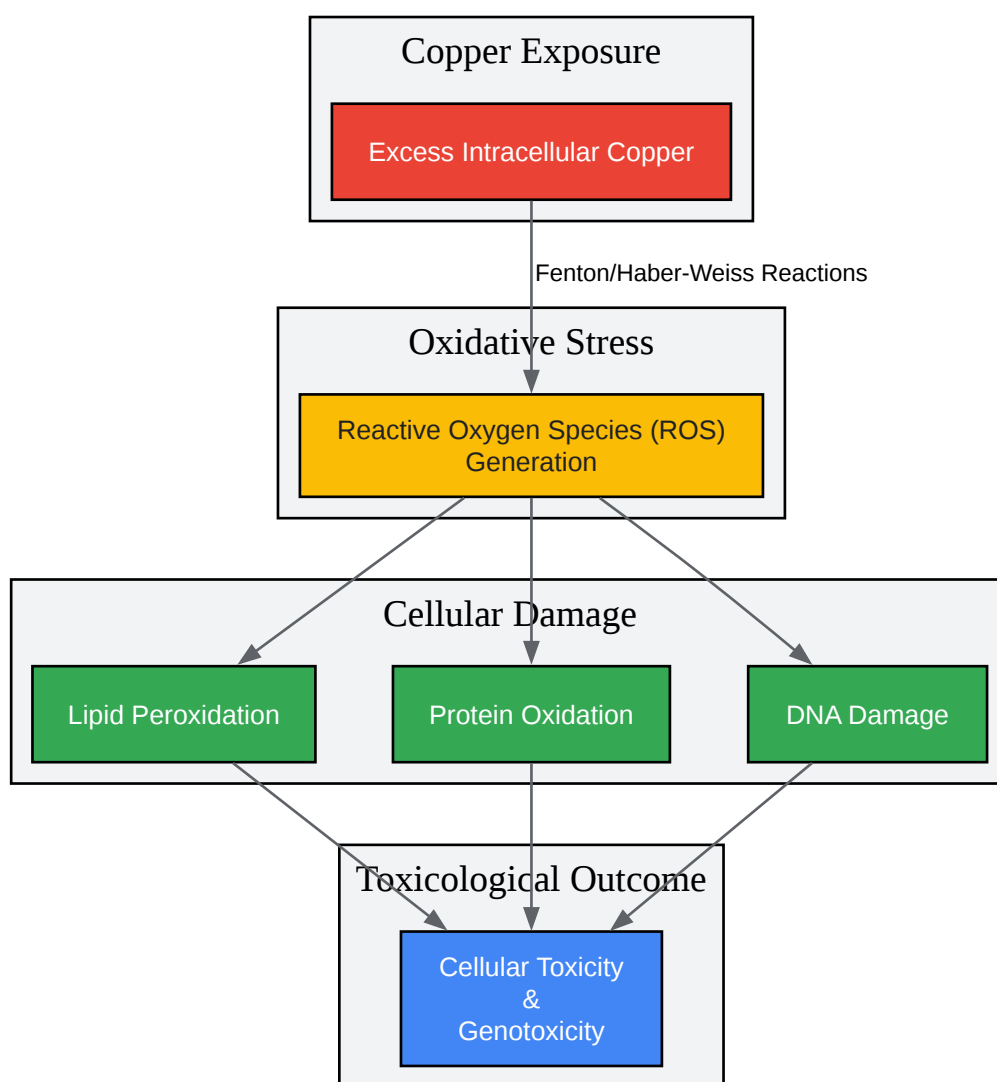
- Test System: Swiss albino male mice.[\[1\]](#)
- Administration: Oral gavage with 10, 20, and 40 mg **Mancopper**/kg body weight.[\[1\]](#)
- Exposure Duration: Single dose (24 hours) or multiple doses (3 and 7 consecutive days).[\[1\]](#)
- Tissues Analyzed: Bone marrow and spermatocytes.[\[1\]](#)
- Endpoints: Chromosome aberrations and SCEs.[\[1\]](#)
- Methodology:
 - Mice were administered **Mancopper** by oral gavage.
 - For bone marrow analysis, mice were injected with a mitotic inhibitor (e.g., colchicine) prior to sacrifice. Femurs were flushed to collect bone marrow cells.
 - For spermatocyte analysis, testes were removed and processed to obtain meiotic chromosome preparations.
 - Slides were prepared, stained, and analyzed for chromosomal aberrations and SCEs as described for the in vitro assay.

Visualizations



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Caption: Workflow for in vivo genotoxicity assessment of **Mancopper** complex.



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Caption: Simplified signaling pathway of copper-induced oxidative stress.

Conclusion

The available evidence strongly suggests that the **Mancopper** complex is a genotoxic agent. While a complete toxicological profile is not yet available, data from related compounds, particularly mancozeb and other copper complexes, indicate a potential for a broader range of toxicities, including acute, sub-chronic, and reproductive/developmental effects. The primary mechanism of toxicity appears to be the induction of oxidative stress, leading to cellular damage. Further research is warranted to establish a comprehensive safety profile for the **Mancopper** complex, including long-term carcinogenicity studies and the determination of key

toxicological thresholds such as the No-Observed-Adverse-Effect Level (NOAEL) for various endpoints. This information is crucial for conducting accurate risk assessments and ensuring the safe use of this agricultural compound.

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